6-Amino-2-ethyl-2-methyl-chroman-4-one
Description
Structural Characterization
Molecular Architecture and Stereochemical Features
6-Amino-2-ethyl-2-methyl-chroman-4-one is a chroman-4-one derivative with a bicyclic structure consisting of a benzene ring fused to a dihydro-2H-pyran-4-one moiety. The molecule features:
- Amino group at position 6 of the aromatic ring, contributing hydrogen-bonding capacity.
- Ethyl and methyl substituents at position 2, creating steric hindrance and influencing conformational preferences.
- Ketone group at position 4, critical for electronic interactions and reactivity.
The IUPAC name, 6-amino-2-ethyl-2,3-dihydro-4H-chromen-4-one , reflects its stereochemical configuration, where the dihydro-pyran ring adopts a half-chair conformation. The substituents at position 2 are equatorial, minimizing steric strain.
Key molecular properties :
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₅NO₂ | |
| Molecular weight | 205.25 g/mol | |
| CAS number | 886363-56-0 | |
| SMILES | CCC1(C)CC(=O)c2cc(N)ccc2O1 |
Spectroscopic Identification Techniques (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared Spectroscopy (IR)
- Ketone stretch : Strong absorption at ~1700 cm⁻¹ (C=O).
- Amino group : N–H stretches at ~3300 cm⁻¹.
- C–O–C ether linkage : Peaks near 1250–1300 cm⁻¹.
Mass Spectrometry (MS)
X-ray Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is unavailable, insights can be inferred from structurally related chroman-4-one derivatives:
- Crystal Packing :
- Conformational Preferences :
Key interactions in related crystals :
| Interaction Type | Distance (Å) | Example Compound |
|---|---|---|
| N–H⋯O | 2.8–3.0 | 3-(4-Hydroxybenzylidene)chroman-4-one |
| C–H⋯π | 2.5–3.0 | 3-(3-Hydroxybenzylidene)-2-phenylchroman-4-one |
| π–π stacking | 3.5–4.0 | Chroman-4-one derivatives |
Computational Chemistry Predictions (DFT, Molecular Modeling)
Computational studies on chroman-4-one analogues reveal:
- Electronic Structure :
- Conformational Analysis :
Predicted NMR shifts (DFT-optimized) :
| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Aromatic (ortho to NH₂) | 6.9–7.1 | 120–125 |
| Ethyl CH₂ | 1.2–1.5 | 25–30 |
| Methyl CH₃ | 1.0–1.2 | 20–25 |
Hypothetical data based on .
Properties
IUPAC Name |
6-amino-2-ethyl-2-methyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-12(2)7-10(14)9-6-8(13)4-5-11(9)15-12/h4-6H,3,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMIRIXEBOIMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)C2=C(O1)C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661363 | |
| Record name | 6-Amino-2-ethyl-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-56-0 | |
| Record name | 6-Amino-2-ethyl-2,3-dihydro-2-methyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2-ethyl-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Amino-2-ethyl-2-methyl-chroman-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 886363-56-0
- Molecular Weight : 205.25 g/mol
The compound features a chroman backbone, which is known for its diverse biological activities. The presence of an amino group at the 6-position enhances its reactivity and potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Antioxidant Activity : The chroman structure is associated with antioxidant properties, which can help mitigate oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells, potentially through the modulation of apoptotic pathways involving Bcl-2 proteins .
- Enzyme Inhibition : It has been evaluated as a potential inhibitor of sirtuins, particularly SIRT2, which plays a role in aging-related diseases and cancer .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound:
These findings suggest that the compound could be a promising candidate for further development in cancer therapy.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : Studies show potential effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), indicating its utility in treating resistant infections .
- Fungal Activity : Some derivatives have exhibited antifungal properties, making them candidates for further exploration in antifungal drug development.
Case Studies and Research Findings
Several research articles highlight the biological activity of this compound:
- In Vitro Studies : A study demonstrated the compound's ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of Bcl-2 proteins .
- Structure–Activity Relationship (SAR) : Investigations into various analogues revealed that modifications at the 6-position significantly affect the potency and selectivity towards different biological targets .
- Therapeutic Applications : Given its diverse biological activities, there is ongoing research into its application as an anticancer agent and as part of combination therapies to enhance efficacy against resistant strains .
Scientific Research Applications
The chroman structure of 6-Amino-2-ethyl-2-methyl-chroman-4-one is associated with various biological activities. Key areas of research include:
Antioxidant Properties
The compound exhibits antioxidant activity, which may help mitigate oxidative stress in cells. This property is crucial for developing therapies aimed at reducing cellular damage caused by free radicals.
Anticancer Activity
Research indicates that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. Mechanisms involve the modulation of apoptotic pathways, particularly through interactions with Bcl-2 proteins. Preliminary studies suggest its potential as a candidate for cancer therapy, especially against resistant cancer strains .
Enzyme Inhibition
The compound has been evaluated as a selective inhibitor of SIRT2, an enzyme implicated in aging-related diseases and neurodegenerative disorders. Inhibitors of SIRT2 are being investigated for their potential to treat conditions such as Alzheimer's disease .
Antimicrobial Activity
This compound also demonstrates significant antimicrobial properties:
Bacterial Inhibition
Studies have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential utility in treating resistant infections.
Fungal Activity
Certain derivatives of this compound have exhibited antifungal properties, making them candidates for further exploration in antifungal drug development.
Structure–Activity Relationship (SAR)
Investigations into the structure–activity relationship of this compound reveal that modifications at the 6-position significantly influence the compound's potency and selectivity towards different biological targets. This insight is pivotal for designing more effective analogues with enhanced therapeutic profiles .
In Vitro Studies
A notable study demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspases and inhibition of Bcl-2 proteins.
Synthesis and Evaluation
A series of substituted chroman derivatives were synthesized and evaluated for their inhibitory effects on SIRT2, showing promising results with low micromolar inhibitory concentrations .
Therapeutic Applications
Ongoing research focuses on the application of this compound as an anticancer agent and its role in combination therapies to enhance efficacy against resistant strains .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the chromanone/chromene backbone but differ in substituents, which critically alter their properties:
6-Amino-2-methyl-4H-chromen-4-one (CAS 75487-98-8)
- Substituents: Amino group at position 6, methyl group at position 2.
- Molecular Formula: C₁₀H₉NO₃S.
- Molecular Weight : 223.25 g/mol.
- The sulfur-containing substituent (e.g., sulfonic acid) may influence electronic properties .
6-Methyl-4-oxo-4H-chromene-3-carbaldehyde
- Substituents : Methyl group at position 6, carbaldehyde at position 3.
- Molecular Formula : C₁₁H₈O₃.
- Key Features : The carbaldehyde group introduces electrophilic reactivity, enabling participation in condensation reactions. π–π stacking interactions between chromone moieties enhance crystal stability .
6-Methyl-4-phenylchroman-2-one (CAS 40546-94-9)
- Substituents : Methyl group at position 6, phenyl group at position 4.
- Molecular Formula : C₁₆H₁₄O₂.
- Molecular Weight : 238.28 g/mol.
6-Chloro-2-(trichloromethyl)-4H-chromen-4-one (CAS 133406-29-8)
- Substituents : Chlorine at position 6, trichloromethyl at position 2.
- Molecular Formula : C₁₀H₄Cl₄O₂.
- Molecular Weight : 297.95 g/mol.
- Key Features : The electron-withdrawing trichloromethyl group may enhance oxidative stability but reduce metabolic compatibility .
Data Table: Comparative Analysis
*Calculated based on formula C₁₂H₁₅NO₂.
Preparation Methods
General Synthetic Strategy for Chroman-4-one Derivatives
The synthesis of 2-alkyl substituted chroman-4-ones, including 6-amino derivatives, generally follows a base-promoted aldol condensation between substituted 2′-hydroxyacetophenones and appropriate aldehydes, followed by intramolecular cyclization (oxa-Michael addition). This approach allows for the introduction of alkyl substituents at the 2-position and functional groups such as amino groups at the 6-position through appropriate substitution on the acetophenone precursor.
-
- Base: Diisopropylamine (DIPA) or morpholine preferred for higher yields.
- Solvent: Ethanol or toluene.
- Heating: Microwave irradiation at 160–170 °C for about 1 hour.
- Outcome: Yields vary from 17% to 88% depending on substitution patterns and reaction conditions.
-
- Electron-deficient 2′-hydroxyacetophenones generally give higher yields.
- Electron-donating groups tend to cause byproduct formation from aldehyde self-condensation, reducing yield and complicating purification.
This method was effectively used to prepare various chroman-4-one derivatives, including those substituted at the 6-position, which is critical for introducing the amino group in 6-amino-2-ethyl-2-methyl-chroman-4-one.
Specific Preparation of 6-Amino Substituted Chroman-4-ones
The amino group at the 6-position can be introduced via reduction of nitro precursors or direct substitution reactions:
Reduction of 6-Nitro Chroman-4-one:
- Starting from 6-nitro-2H-chromen-2-one, reduction using iron powder and ammonium chloride in an ethanol-water mixture at 80 °C for 4–5 hours yields the 6-amino derivative.
- The reaction is monitored by TLC and purified by column chromatography.
- Yield: Approximately 85%.
-
- 6-Amino derivatives can also be synthesized via diazotization of the amino group followed by azide substitution to form 6-azido-2H-chromen-2-one.
- Diazotization is performed at low temperature (0 °C) using sodium nitrite in acidic aqueous solution.
- Subsequent azide substitution yields the azido derivative in about 90% yield.
These methods allow for the functionalization of the chroman-4-one core at the 6-position with amino groups, which can be further manipulated chemically.
Optimization of Reaction Conditions for High Yield and Purity
A systematic study of reaction parameters was performed to optimize the synthesis of 2-alkyl substituted chroman-4-ones, which is directly applicable to this compound:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyrrolidine | Ethanol | 120 (MW) | 1 | 15–52 | Low to moderate yield |
| 2 | Diisopropylamine (DIPA) | Ethanol | 120 (MW) | 1 | 61–88 | Higher yields, preferred base |
| 3 | Morpholine | Toluene | 170 (MW) | 1 | 61–88 | Comparable yields to DIPA |
| 4 | Piperazine | Ethanol | 120 (MW) | 1 | Low | Less effective |
| 5 | Piperidine | Ethanol | 120 (MW) | 1 | Low | Less effective |
MW = Microwave irradiation
This data indicates that using DIPA or morpholine under microwave conditions in ethanol or toluene at elevated temperatures is optimal for synthesizing chroman-4-one derivatives with good yields, which can be adapted for the target compound synthesis.
Post-Synthesis Functional Group Transformations
After obtaining the chroman-4-one core with appropriate alkyl substitution, further chemical transformations are often necessary:
-
- Sodium borohydride (NaBH4) in methanol reduces the carbonyl to the corresponding chroman-4-ol.
- This step can be used to introduce stereochemistry and facilitate further functionalization.
- Yields are generally high (up to 98%) with good diastereomeric ratios.
Dehydroxylation or Dehydration:
- Removal of the hydroxyl group can be done using triethylsilane and BF3·Et2O or by acid-catalyzed dehydration.
- These transformations modify the chroman ring system, potentially affecting biological activity.
Such steps are crucial for fine-tuning the properties of this compound derivatives for desired applications.
Summary Table of Preparation Methods for this compound
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Base-promoted aldol condensation | 2′-Hydroxyacetophenone + aldehyde, DIPA, EtOH, MW 160–170 °C, 1 h | 17–88 | Substitution pattern affects yield |
| Reduction of 6-nitro precursor | Fe powder, NH4Cl, EtOH/H2O, 80 °C, 4–5 h | ~85 | Converts nitro to amino group |
| Diazotization and azide substitution | NaNO2/H2SO4 (0 °C), NaN3, room temp | ~90 | Alternative route to amino derivative |
| Carbonyl reduction | NaBH4, MeOH, 0 °C to RT | 96–98 | Produces chroman-4-ol intermediate |
| Dehydroxylation/dehydration | Triethylsilane/BF3·Et2O or p-TsOH/MgSO4 | 44–63 | Further functionalization of chroman ring |
Q & A
Q. What techniques validate hydrogen bonding and π-π interactions in aminochromanone crystals?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
